molecular formula C16H9ClN2O4 B11218726 (4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11218726
M. Wt: 328.70 g/mol
InChI Key: FXEZTNVRUXEJII-LCYFTJDESA-N
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Description

(4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrobenzylidene oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C16H9ClN2O4

Molecular Weight

328.70 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9ClN2O4/c17-12-7-3-2-6-11(12)15-18-13(16(20)23-15)9-10-5-1-4-8-14(10)19(21)22/h1-9H/b13-9-

InChI Key

FXEZTNVRUXEJII-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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